molecular formula C9H17NO B2388546 2-(Piperidin-1-yl)cyclobutan-1-ol CAS No. 1822613-77-3

2-(Piperidin-1-yl)cyclobutan-1-ol

Cat. No.: B2388546
CAS No.: 1822613-77-3
M. Wt: 155.241
InChI Key: AARCBAFIFAIUQR-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a piperidine ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)cyclobutan-1-ol typically involves the cycloaddition of piperidine to a cyclobutanone derivative. One common method is the [2+2] cycloaddition reaction, which is a widely used technique for constructing cyclobutane rings . The reaction conditions often involve the use of a nickel catalyst to facilitate the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a piperidine ring, which imparts distinct structural and chemical properties

Biological Activity

2-(Piperidin-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H17NC_9H_{17}N, with a molecular weight of approximately 139.24 g/mol. The compound features a cyclobutane ring fused with a piperidine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including receptors and enzymes. The piperidine ring can facilitate binding to neurotransmitter receptors, while the cyclobutane structure may enhance lipophilicity, allowing better membrane penetration.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Piperidine Derivative A64Staphylococcus aureus
Piperidine Derivative B128Escherichia coli

Antitumor Activity

In vitro studies have demonstrated that certain piperidine-based compounds exhibit cytotoxic effects against cancer cell lines. For example, derivatives have been tested against human pancreatic cancer (Patu8988) and human breast adenocarcinoma (MCF-7), showing promising results in inhibiting cell proliferation .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that modifications in the piperidine ring significantly affected the compounds' activity against gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing antimicrobial potency .

Study 2: Antitumor Screening

Another investigation focused on the antitumor properties of piperidine derivatives. In this study, compounds were screened against multiple cancer cell lines using MTT assays. Results showed that certain modifications led to enhanced cytotoxicity, suggesting that further optimization could yield effective anticancer agents .

Properties

IUPAC Name

2-piperidin-1-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARCBAFIFAIUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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